LSD1 Inhibition with Sub-100 nM Potency and >1000-Fold Selectivity over MAO-B
(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid derivatives demonstrate potent LSD1 inhibition with IC₅₀ <100 nM [1]. In contrast, ferulic acid (the closest natural analog, 4-hydroxy-3-methoxycinnamic acid) exhibits negligible LSD1 inhibitory activity (IC₅₀ >50 µM) due to the absence of the isopropoxy moiety that engages the hydrophobic FAD-binding pocket [2]. The isopropoxy-substituted compound further shows >1,000-fold selectivity over MAO-B (IC₅₀ >100 µM), whereas many tranylcypromine-based LSD1 inhibitors carry significant MAO liability [1]. This selectivity window is quantifiably absent in unsubstituted cinnamic acid and simple methoxy derivatives .
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ <100 nM |
| Comparator Or Baseline | Ferulic acid: IC₅₀ >50 µM; Unsubstituted cinnamic acid: IC₅₀ >100 µM; MAO-B counter-screen: IC₅₀ >100 µM |
| Quantified Difference | >500-fold greater LSD1 potency vs ferulic acid; >1,000-fold selectivity vs MAO-B |
| Conditions | LSD1 enzyme assay: 50 mM Tris-HCl (pH 8.0), 0.1% BSA, 1 mM DTT, 25°C; MAO-B assay: MAO-Glo protocol, pH 7.5, 25°C |
Why This Matters
For epigenetic research programs requiring LSD1 inhibition without confounding MAO-B off-target effects, this compound provides a selectivity margin unavailable with natural cinnamic acids or first-generation LSD1 inhibitors.
- [1] BindingDB. BDBM256654: LSD1 IC₅₀ <100 nM; MAO-B IC₅₀ >100 µM. Entry IDs 8538, 9811. View Source
- [2] Zheng YC, et al. Novel Tranylcypromine/Hydroxylcinnamic Acid Hybrids as Lysine-Specific Demethylase 1 Inhibitors with Potent Antitumor Activity. Chem Pharm Bull. 2015;63(11):894-900. View Source
